molecular formula C21H22N4O4 B12686955 5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol CAS No. 74839-42-2

5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol

Cat. No.: B12686955
CAS No.: 74839-42-2
M. Wt: 394.4 g/mol
InChI Key: WLOUFSLGZBXYCS-UHFFFAOYSA-N
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Description

5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol is a synthetic organic compound known for its vibrant color properties. It is often used in dye and pigment industries due to its stability and intense coloration. The compound’s structure includes a naphthol core, which is a common feature in many dyes, and it is modified with various functional groups to enhance its properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2-methyl-4-nitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with 1-naphthol in an alkaline medium. This step forms the azo bond, which is responsible for the compound’s color.

    Alkylation: The final step involves the alkylation of the amino group with 3-methoxypropyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and purity, and the product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinone derivatives, which may alter its color properties.

    Reduction: Reduction reactions, often using agents like sodium dithionite, can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthol ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.

    Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted naphthol derivatives.

Scientific Research Applications

5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo bond, which can interact with various substrates. In biological systems, it may bind to proteins or nucleic acids, altering their function. The exact molecular targets and pathways can vary depending on the specific application, but the compound’s ability to form stable complexes with metal ions is a key feature.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Methoxypropyl)amino]-8-[(2-methylphenyl)azo]-1-naphthol
  • 5-[(3-Methoxypropyl)amino]-8-[(4-nitrophenyl)azo]-1-naphthol
  • 5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-chlorophenyl)azo]-1-naphthol

Uniqueness

Compared to similar compounds, 5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol is unique due to the presence of both the methoxypropyl and nitrophenyl groups. These functional groups enhance its solubility and stability, making it particularly useful in applications requiring long-lasting and vibrant colors.

Properties

CAS No.

74839-42-2

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

5-(3-methoxypropylamino)-8-[(2-methyl-4-nitrophenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C21H22N4O4/c1-14-13-15(25(27)28)7-8-17(14)23-24-19-10-9-18(22-11-4-12-29-2)16-5-3-6-20(26)21(16)19/h3,5-10,13,22,26H,4,11-12H2,1-2H3

InChI Key

WLOUFSLGZBXYCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C3C(=C(C=C2)NCCCOC)C=CC=C3O

Origin of Product

United States

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